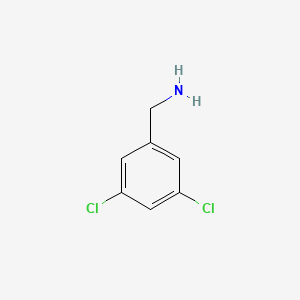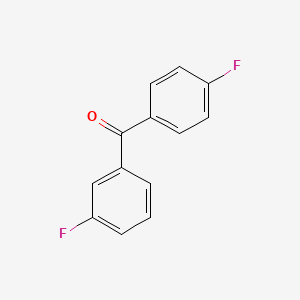
(3-Fluorophenyl)(4-fluorophenyl)methanone
Übersicht
Beschreibung
The compound "(3-Fluorophenyl)(4-fluorophenyl)methanone" is a fluorinated aromatic ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to two aromatic rings. In this case, both aromatic rings are substituted with fluorine atoms at specific positions. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of the compound, making it a subject of interest in various fields such as pharmaceuticals and material science.
Synthesis Analysis
The synthesis of fluorinated aromatic ketones typically involves the formation of the carbonyl group between two aromatic rings. In the case of related compounds, such as those described in the provided papers, synthesis methods can vary. For example, the synthesis of a thiophene derivative involved a reaction in dry ethanol with orthophosphoric acid, followed by purification steps including extraction and recrystallization . Another synthesis approach for an indolizin derivative involved a coupling reaction followed by intramolecular cyclization . These methods highlight the diverse synthetic strategies that can be employed to create fluorinated aromatic ketones and their derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones is characterized by the presence of a carbonyl group linking two benzene rings, which in this case are substituted with fluorine atoms. The exact position of the fluorine atoms can influence the molecular geometry and electronic distribution. X-ray diffraction studies are often used to determine the precise molecular structure, as seen in the synthesis of a morpholino-indazole derivative where single-crystal X-ray diffraction was utilized .
Chemical Reactions Analysis
Fluorinated aromatic ketones can undergo various chemical reactions, primarily due to the reactivity of the carbonyl group. They can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. The presence of fluorine atoms can affect the reactivity of the carbonyl group by withdrawing electron density and making the carbon more electrophilic. The papers provided do not detail specific reactions for "(3-Fluorophenyl)(4-fluorophenyl)methanone," but they do discuss the synthesis and reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic ketones are influenced by the presence of the carbonyl group and the fluorine substituents. The refractive indices of a related compound in different solvent mixtures were measured, providing insight into the compound's interaction with light and its electronic properties . The polarizability, molar volume, and other parameters were calculated to understand the solute-solvent interactions . The antimicrobial and antitumor activities of some derivatives also highlight the potential biological applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
(Zhi-hua Tang, W. Fu, 2018) reported the synthesis of a derivative compound, demonstrating inhibition against various cancer cell lines, highlighting its potential in antitumor activity.
Neuroreceptor Imaging
Research by (P. Blanckaert, I. Burvenich, F. Devos, G. Slegers, 2007) developed a SPECT tracer derivative for imaging the serotonin 5-HT2A receptor in the brain, indicating its application in neurology and psychiatric disorder studies.
Material Science and Pharmaceuticals
(S. Nagaraju, M. A. Sridhar, N. R. Sreenatha, C. S. P. Kumara, M. P. Sadashiva, 2018) discussed the synthesis of a thiophene derivative, illustrating the significance of such compounds in material science and pharmaceuticals due to their broad biological activities.
Physical Chemistry Research
A study by (S. K. Chavan, B. A. Gop, 2016) focused on the refractive indices of a derivative in different solvents, providing insights into its physical and chemical properties relevant to solute-solvent interactions.
Molecular Structure Analysis
(Mei-lin Zhang, J. Yang, 2010) synthesized a derivative to explore its crystal packing and molecular structure, contributing to the understanding of intermolecular interactions.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXSAKDWNNBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334430 | |
| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-fluorophenyl)methanone | |
CAS RN |
345-71-1 | |
| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluorophenyl)(4-fluorophenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



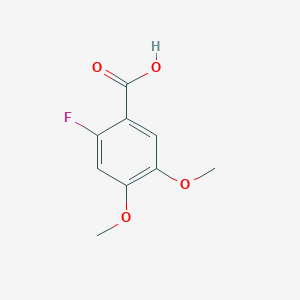
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

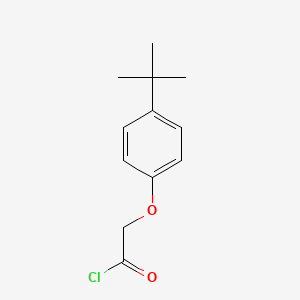
![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)
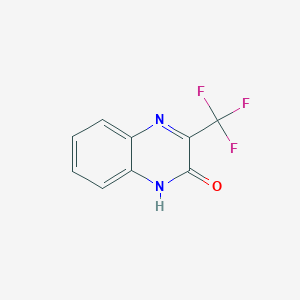
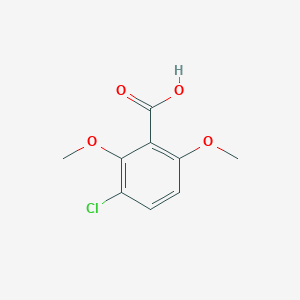
![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)


